![molecular formula C21H30N2O4S B10836483 (2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)
(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US10023583, Example 24” is a small molecular drug with the chemical formula C21H30N2O4S. It is a bicyclic pyridine derivative known for its potential therapeutic applications . This compound is part of a series of selective inhibitors targeting specific enzymes involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “US10023583, Example 24” involves multiple steps, starting with the preparation of the bicyclic pyridine core. The key steps include:
- Formation of the pyridine ring through cyclization reactions.
- Introduction of functional groups such as hydroxyl, carboxyl, and amino groups.
- Final coupling reactions to attach the side chains and complete the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for cyclization reactions.
- Employment of advanced purification techniques like chromatography to isolate the desired product.
- Implementation of stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: “US10023583, Example 24” undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s biological activity and stability .
Scientific Research Applications
“US10023583, Example 24” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by selectively inhibiting specific enzymes, particularly aminopeptidases. It binds to the active site of the enzyme, blocking its activity and preventing the breakdown of target proteins. This inhibition leads to the accumulation of specific peptides, which can modulate various biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
US10023583, Example 25: Another bicyclic pyridine derivative with similar enzyme inhibition properties.
US10023583, Example 26: A related compound with slight modifications in the side chains, affecting its potency and selectivity.
US10023583, Example 8: A structurally similar compound with different functional groups, leading to variations in its biological activity.
Uniqueness: “US10023583, Example 24” stands out due to its specific structural features and high selectivity for certain enzymes. Its unique combination of functional groups and bicyclic core structure contributes to its potent biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C21H30N2O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid |
InChI |
InChI=1S/C21H30N2O4S/c1-13(2)11-28-12-19(22)21(26,20(24)25)10-17-16-9-15(6-5-14-3-4-14)27-18(16)7-8-23-17/h7-9,13-14,19,26H,3-6,10-12,22H2,1-2H3,(H,24,25)/t19-,21+/m0/s1 |
InChI Key |
HMDRAHWGUKKPQA-PZJWPPBQSA-N |
Isomeric SMILES |
CC(C)CSC[C@@H]([C@](CC1=NC=CC2=C1C=C(O2)CCC3CC3)(C(=O)O)O)N |
Canonical SMILES |
CC(C)CSCC(C(CC1=NC=CC2=C1C=C(O2)CCC3CC3)(C(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[2,3-c]pyridine derivative 1](/img/structure/B10836414.png)

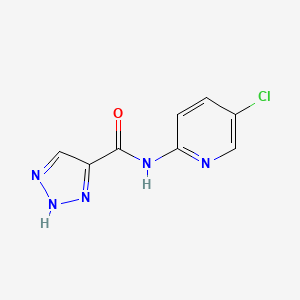
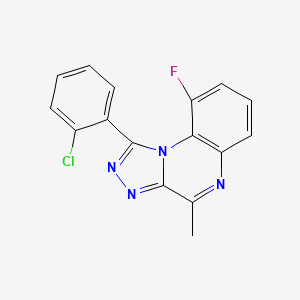
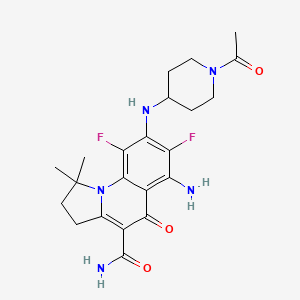

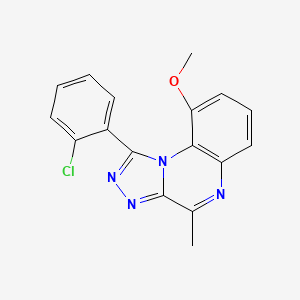
![1-[3-(4-Fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone](/img/structure/B10836456.png)
![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)
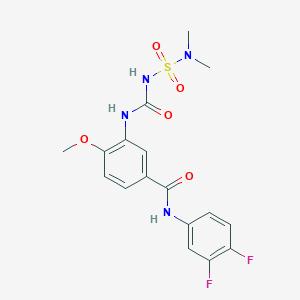

![N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)
![5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836476.png)
